

# Agranulocytosis Risk: A Comparative Analysis of Metamizole and Other Pyrazolone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Metamizol (magnesium)*

Cat. No.: *B051434*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the risk of agranulocytosis associated with metamizole and other pyrazolone derivatives, namely propyphenazone, aminophenazone, and phenylbutazone. The information presented is based on available epidemiological data and insights into the proposed mechanisms of toxicity. This document aims to serve as a resource for researchers and professionals involved in drug development and safety assessment.

## Executive Summary

Agranulocytosis, a severe and potentially life-threatening reduction in neutrophils, is a known adverse reaction associated with pyrazolone derivatives. While metamizole remains a widely used analgesic and antipyretic in many countries, its use is accompanied by concerns regarding this hematological toxicity. This guide synthesizes available data to compare the agranulocytosis risk profile of metamizole with other drugs in its class, outlines experimental protocols for assessing this risk, and illustrates the proposed mechanistic pathways.

## Data on Agranulocytosis Risk

The following table summarizes available quantitative data on the incidence and risk of agranulocytosis associated with pyrazolone derivatives. It is important to note that direct comparative studies, particularly recent ones, are scarce. The data presented are from various study types and populations, which may limit direct comparability.

| Drug                       | Study Type / Data Source | Reported Incidence / Risk Metric                                 | Geographic Region / Year       | Citation |
|----------------------------|--------------------------|------------------------------------------------------------------|--------------------------------|----------|
| Metamizole                 | Cohort Study             | Incidence Rate (IR): 8.52 cases per 10 <sup>7</sup> person-weeks | Spain (2005-2022)              | [1]      |
| Case-Control Study         |                          | Odds Ratio (OR): 25.76 (95% CI, 8.39-79.1)                       | Spain (published 2005)         | [2][3]   |
| Case-Control Surveillance  |                          | 10 cases attributed to metamizole out of 63 drug-related cases   | Berlin, Germany (2000-2010)    | [3]      |
| Pharmacovigilance Analysis |                          | Reporting Odds Ratio (ROR) vs. NSAIDs: 41.7 (95% CI 38.24–45.52) | EudraVigilance (2003-2024)     | [4]      |
| Propyphenazone             | Immunoassay Study        | Implicated in a case of immune-mediated agranulocytosis          | Not specified (published 1995) | [5]      |
| Aminophenazone             | Immunoassay Study        | Implicated in a case of immune-mediated agranulocytosis          | Not specified (published 1995) | [5]      |

---

|                |                   |                                                                                       |                                |     |
|----------------|-------------------|---------------------------------------------------------------------------------------|--------------------------------|-----|
| Phenylbutazone | Literature Review | Historically a common cause of fatal drug-related aplastic anemia and agranulocytosis | Not specified (published 1964) | [6] |
|                |                   |                                                                                       |                                |     |

---

Note: The lack of recent, direct comparative epidemiological studies for propyphenazone, aminophenazone, and phenylbutazone makes a precise quantitative risk comparison with metamizole challenging. The data for these drugs are older and often from case reports or smaller studies.

## Mechanistic Pathways of Pyrazolone-Induced Agranulocytosis

The development of agranulocytosis following exposure to pyrazolone derivatives is thought to occur through two primary, non-mutually exclusive mechanisms: an immune-mediated pathway and direct toxicity of reactive metabolites.

### Immune-Mediated Pathway

In this proposed mechanism, pyrazolone derivatives or their metabolites act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In the case of pyrazolone-induced agranulocytosis, the hapten-carrier complex is thought to be formed on the surface of neutrophils or their precursors. This leads to the formation of drug-dependent antibodies that recognize and bind to these cells, ultimately leading to their destruction. Evidence for this mechanism comes from the detection of such antibodies in patients who have experienced agranulocytosis after taking metamizole, propyphenazone, or aminophenazone[5].



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Colony Forming Unit-Granulocyte/Macrophage Assay for predicting acute neutropenia in humans | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Population-based drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced agranulocytosis in the Berlin case-control surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Agranulocytosis Risk: A Comparative Analysis of Metamizole and Other Pyrazolone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051434#agranulocytosis-risk-comparing-metamizole-with-other-pyrazolone-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)